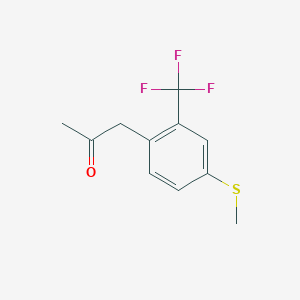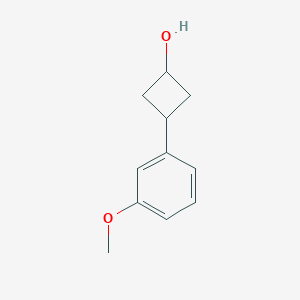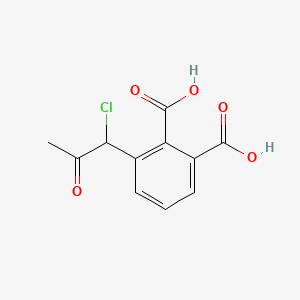
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can interact with various enzymes and receptors, modulating their activity. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene can be compared with other fluorinated benzene derivatives:
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Difluoro-4-methoxy-2-(trifluoromethylthio)benzene: Lacks the additional fluorine atoms, resulting in different chemical properties and uses.
1,3-Difluoro-4-difluoromethoxybenzene:
This compound’s unique combination of fluorine atoms and trifluoromethylthio group makes it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C8H3F7OS |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |
Clave InChI |
PGESQBUDDGNJLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)F)F)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)

![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)


![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
